

Thermochemical Profile of 2,4,5-Trimethylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4,5-Trimethylbenzoic acid

Cat. No.: B181266

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **2,4,5-trimethylbenzoic acid**. The information is presented in a structured format to facilitate its use in research, drug development, and scientific modeling. This document includes tabulated quantitative data, detailed experimental protocols for key thermochemical measurements, and visualizations of relevant chemical processes.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **2,4,5-trimethylbenzoic acid** (also known as durylic acid), a substituted aromatic carboxylic acid with the chemical formula $C_{10}H_{12}O_2$.^[1] This data is crucial for understanding the energetic characteristics and stability of the molecule.

Table 1: Enthalpic and Gibbs Free Energy Data

Property	Symbol	Value	Units	Reference(s)
Standard Enthalpy of Combustion (solid)	$\Delta_c H^\circ_{\text{solid}}$	-5172.34 ± 0.92	kJ/mol	
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-386.2 ± 2.1	kJ/mol	[1]
Standard Enthalpy of Formation (solid)	$\Delta_f H^\circ_{\text{solid}}$	-477.80 ± 1.90	kJ/mol	
Standard Enthalpy of Sublimation	$\Delta_{\text{sub}} H^\circ$	109.6 ± 0.5	kJ/mol	[2]
Standard Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	20.22	kJ/mol	
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-148.90	kJ/mol	

Table 2: Heat Capacity and Physical Properties

Property	Symbol	Value	Units	Reference(s)
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	Variable with T	J/(mol·K)	[3][4]
Molar Mass	M	164.20	g/mol	[1]
Melting Point	T_{fus}	150-153	°C	[5]
Boiling Point (estimate)	T_{boil}	288.61	°C	[5]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key thermochemical data presented above. These protocols are based on standard techniques for organic compounds and provide a framework for reproducible measurements.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a device that measures the heat released during a combustion reaction at constant volume.

Experimental Procedure:

- **Sample Preparation:** A pellet of **2,4,5-trimethylbenzoic acid** (approximately 1-1.5 g) is accurately weighed.^{[1][4]}
- **Bomb Assembly:** The pellet is placed in a sample holder within the bomb. A fuse wire of known length is attached to the electrodes, making contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete combustion.^{[1][4]}
- **Calorimeter Setup:** The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.
- **Temperature Equilibration:** The system is allowed to equilibrate, and the initial temperature is recorded.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Monitoring:** The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is determined by calibrating the instrument with a standard substance of known enthalpy of combustion, such as benzoic

acid. The heat released by the combustion of the **2,4,5-trimethylbenzoic acid** sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion is measured using a differential scanning calorimeter, which determines the heat flow into or out of a sample as a function of temperature.

Experimental Procedure:

- **Sample Preparation:** A small, accurately weighed sample of **2,4,5-trimethylbenzoic acid** (typically 5-15 mg) is hermetically sealed in an aluminum pan.^[6]
- **Instrument Setup:** The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.^[6]
- **Thermal Program:** The sample is subjected to a controlled temperature program, which includes heating and cooling cycles to erase the thermal history of the sample.^[6] A final heating ramp at a constant rate (e.g., 10 °C/min) is applied through the melting point of the substance.
- **Data Acquisition:** The differential heat flow between the sample and the reference is measured as a function of temperature.
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak on the DSC thermogram.^[7]

Determination of Enthalpy of Sublimation via Vapor Pressure Measurement

The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Common methods for measuring the low vapor pressures of solids include the static method and the Knudsen effusion method.

Static Method Experimental Procedure:

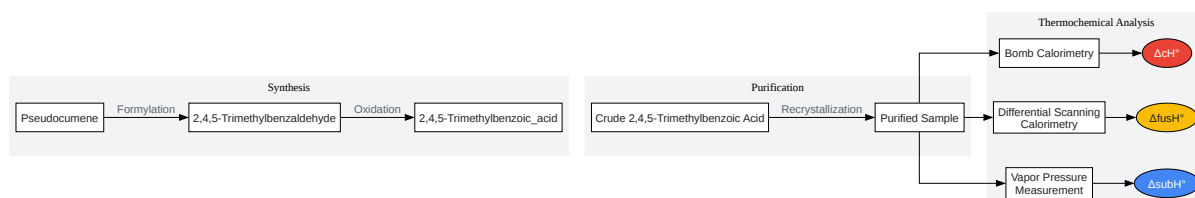
- **Sample Preparation:** A sample of **2,4,5-trimethylbenzoic acid** is placed in a thermostated sample cell connected to a pressure-measuring device. The sample is thoroughly degassed to remove volatile impurities.
- **Equilibration:** The sample is brought to a constant temperature, and the system is allowed to reach equilibrium between the solid and vapor phases.
- **Pressure Measurement:** The vapor pressure at the given temperature is measured.
- **Temperature Variation:** The temperature is varied, and the vapor pressure is measured at several different temperatures.
- **Data Analysis:** The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature. The enthalpy of sublimation is calculated from the slope of this plot.

Knudsen Effusion Method Experimental Procedure:

- **Sample Preparation:** A small amount of the sample is placed in a Knudsen cell, which is a small container with a tiny orifice.
- **High Vacuum:** The cell is placed in a high-vacuum chamber and heated to a specific temperature.
- **Mass Loss Measurement:** The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured using a sensitive microbalance.
- **Vapor Pressure Calculation:** The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.
- **Data Analysis:** As with the static method, the enthalpy of sublimation is determined from a plot of the logarithm of the vapor pressure versus the inverse of the temperature.[8]

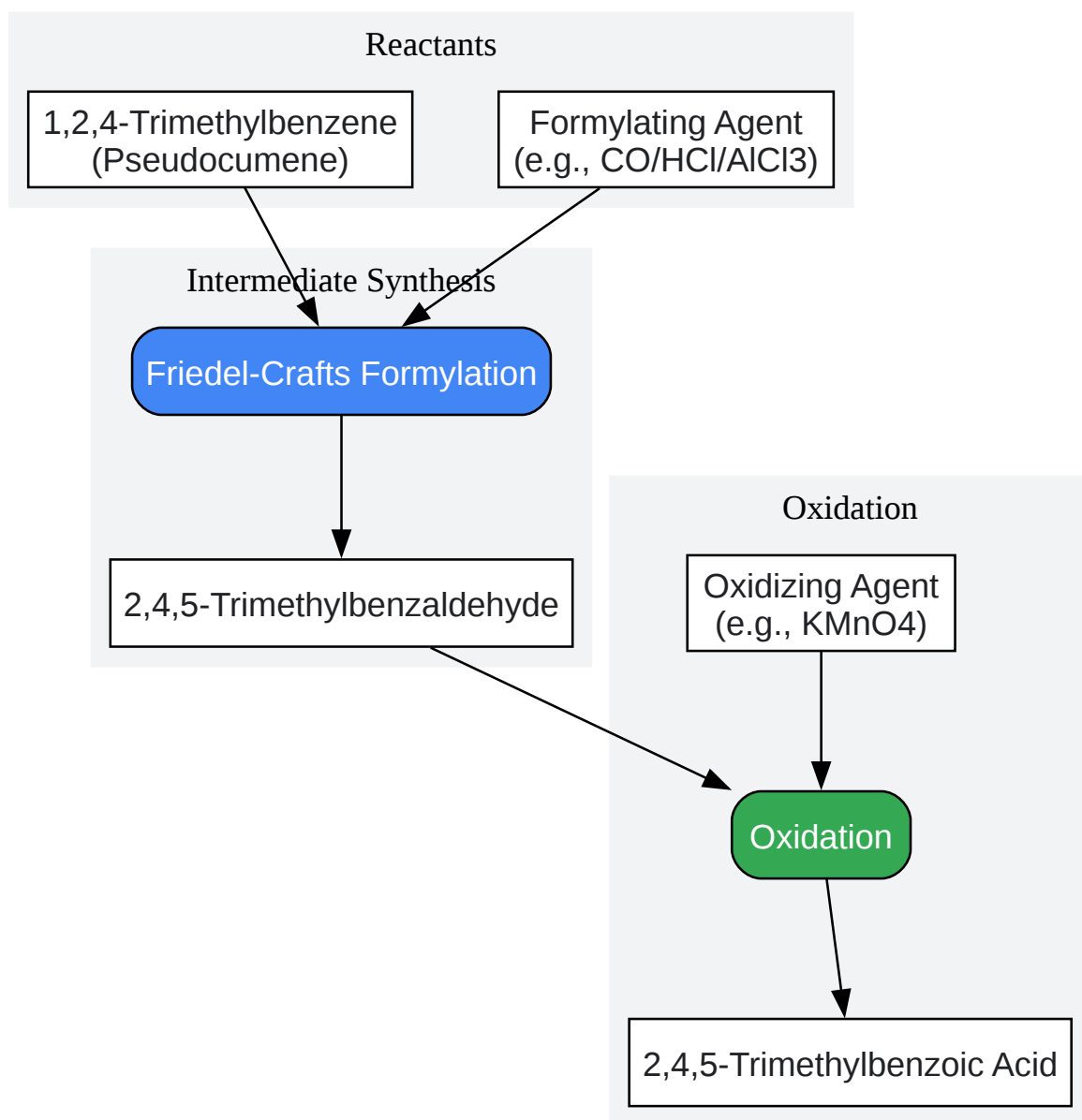
Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to the study of **2,4,5-trimethylbenzoic acid**.



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Caption: Logical workflow for the synthesis and thermochemical analysis of **2,4,5-trimethylbenzoic acid**.



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Caption: Experimental workflow for the synthesis of **2,4,5-trimethylbenzoic acid**.

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